molecular formula C4H10N2 B035244 Azetidin-2-ylmethanamine CAS No. 103550-76-1

Azetidin-2-ylmethanamine

Cat. No.: B035244
CAS No.: 103550-76-1
M. Wt: 86.14 g/mol
InChI Key: MRYNEEIGLSDRKH-UHFFFAOYSA-N
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Description

Evolution of Azetidine Research in Organic Chemistry

Azetidine, the smallest saturated four-membered nitrogen heterocycle, has intrigued chemists since its first synthesis in 1888. Early studies focused on its strained ring system (approximately 25.4 kcal/mol ring strain), which confers unique reactivity compared to larger heterocycles like pyrrolidine. The discovery of azetidine-containing natural products, such as azetidine-2-carboxylic acid (a proline mimic in plants), spurred interest in its biosynthesis and applications. By the mid-20th century, advances in X-ray crystallography and quantum mechanical calculations enabled precise characterization of azetidine derivatives, laying the groundwork for targeted synthesis of functionalized analogs like azetidin-2-ylmethanamine.

Discovery and Development of this compound

This compound (C₄H₁₀N₂) emerged as a critical scaffold in the 1990s, with early syntheses relying on reductive amination of azetidinone precursors. The compound’s structural simplicity—a secondary amine fused to a methylene group at the 2-position of the azetidine ring—facilitated its adoption as a building block for complex molecules. Key developments include:

  • 1995 : First enzymatic resolution of racemic mixtures using lipases
  • 2005 : Boron trifluoride-mediated ring expansion to 3-aminopyrrolidines
  • 2020 : Visible light-enabled aza Paternò–Büchi reactions for stereoselective synthesis

Significance in Heterocyclic Chemistry

The azetidine ring addresses critical challenges in medicinal chemistry:

  • Bioisosteric replacement : Serves as a constrained proline analog with improved metabolic stability
  • Conformational control : Restricts rotational freedom in drug candidates (e.g., cobimetinib analogs)
  • Synthetic versatility : Participates in -Stevens rearrangements and palladium-catalyzed C–H activation

Structural Significance of Four-Membered Nitrogen Heterocycles

Four-membered azetidines exhibit distinct electronic and steric properties:

Property Azetidine Pyrrolidine Aziridine
Ring strain (kcal/mol) 25.4 5.4 27.7
Basicity (pKₐ) 11.3 11.3 8.0
Dipole moment (D) 1.87 1.57 1.88

Data compiled from quantum mechanical calculations

The methylamine substituent in this compound further modulates these properties, enhancing nucleophilicity at the exocyclic nitrogen while maintaining ring strain-driven reactivity.

Research Milestones in this compound Chemistry

  • 2007 : Development of N-borane complexes for α-alkylation
  • 2012 : Stanković’s aziridine-to-azetidine ring expansion
  • 2019 : Photocatalytic [2+2] cycloadditions using Ir(III) complexes
  • 2021 : Biocatalytic one-carbon ring expansion of aziridines
  • 2025 : Structural elucidation of AZE synthases enabling biosynthetic engineering

These advancements have positioned this compound as a linchpin in synthesizing bioactive compounds, including STAT3 inhibitors with sub-micromolar activity and azabicyclene antibiotics. Contemporary research focuses on exploiting its dual reactivity—ring-opening via N–C σ-bond cleavage and functionalization of the exocyclic amine—to access structurally diverse pharmacophores.

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Properties

IUPAC Name

azetidin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c5-3-4-1-2-6-4/h4,6H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYNEEIGLSDRKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30908469
Record name 1-(Azetidin-2-yl)methanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103550-76-1
Record name 2-Azetidinemehanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103550761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Azetidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Substrate Preparation : γ-Bromoalkyl-imines are synthesized by reacting γ-bromo ketones with primary amines. For example, treatment of 4-bromo-3,3-dimethoxy-2-butanone with benzylamine yields the corresponding imine precursor.

  • Reduction and Cyclization : Sodium borohydride in refluxing methanol facilitates simultaneous reduction of the imine and intramolecular nucleophilic substitution, forming the azetidine ring. Yields range from 72% to 85% depending on the amine substituent.

  • Diastereoselectivity : Anti-diastereomers dominate (>95:5 syn:anti) due to steric hindrance during cyclization.

Table 1: Reductive Cyclization of γ-Bromoalkyl-Imines

Imine PrecursorAmineConditionsYield (%)Reference
4-Bromo-3,3-dimethoxy-2-butanoneBenzylamineMeOH, reflux, 12 h85
4-Bromo-3,3-dimethoxy-2-butanonePiperidineMeCN, 80°C, 12 h72

Aziridine-to-Azetidine Rearrangement

De Kimpe and co-workers developed a ring-expansion strategy wherein N-alkylidene-(2,3-dibromo-2-methylpropyl)amines undergo reductive rearrangement to form 3-methoxyazetidines. While this method primarily targets 3-substituted derivatives, modifying the starting material enables access to 2-ylmethanamine analogs.

Key Steps

  • Imine Formation : Reaction of 2,3-dibromo-2-methylpropylamine with aldehydes generates N-alkylidene intermediates.

  • Reductive Rearrangement : Sodium borohydride in methanol induces aziridine formation, which thermally rearranges to azetidines at 130–150°C.

  • Functionalization : Subsequent hydrolysis or amination introduces the methanamine group at the 2-position.

Challenges : Competing aziridine formation reduces yields (46–75%), necessitating precise temperature control.

Michael Addition-Mediated Cyclization

The Michael addition of amines to α,β-unsaturated carbonyl compounds provides a versatile route to azetidines. Ammonium salts (e.g., PhNEt3Cl) catalyze the addition of primary amines to chalcones, followed by spontaneous cyclization.

Protocol Highlights

  • Catalyst Selection : PhNEt3Cl enhances reaction rates and yields (up to 90%) by stabilizing transition states.

  • Electronic Effects : Electron-rich aryl groups (e.g., p-tolyl) improve yields (69%) compared to electron-deficient substituents (e.g., p-nitro: 58%).

Table 2: Michael Addition-Cyclization Outcomes

Chalcone SubstituentAmineCatalystYield (%)Reference
p-TolylBenzylaminePhNEt3Cl69
p-ChloroCyclohexylaminePhNEt3Cl66

Halogen-Mediated Cyclization

Iodine-mediated cyclization of homoallylamines offers a direct pathway to 2-substituted azetidines. General Procedure A (NaHCO3/I2 in CH3CN) converts homoallylamines to iodomethylazetidines, which are subsequently aminated.

Case Study: Synthesis of cis-1-Benzyl-2-(Iodomethyl)-4-phenylazetidine

  • Cyclization : Homoallylamine treated with NaHCO3 and I2 in CH3CN at room temperature for 16 hours yields the iodomethylazetidine.

  • Amination : Stirring the iodomethyl intermediate with excess benzylamine introduces the methanamine group, achieving 75% yield over two steps.

Advantages : This method avoids palladium catalysts, reducing costs and complexity.

Emerging methodologies employ photocatalysis for C–H functionalization. For example, sulfonyl imines and trifluoromethyl radicals (generated under blue light) functionalize azetidines at the 2-position, enabling late-stage introduction of methanamine groups.

Reaction Parameters

  • Catalyst : [Ir] photocatalysts (e.g., Ir(ppy)3) under λ = 456 nm light.

  • Yield : 71–91% for trifluoromethylated and aminated products .

Chemical Reactions Analysis

Types of Reactions: Azetidin-2-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized azetidines, which can be further utilized in medicinal chemistry and drug development .

Scientific Research Applications

Chemical Synthesis

Azetidin-2-ylmethanamine serves as a crucial building block in organic synthesis. Its unique structure allows chemists to create complex molecules efficiently. The compound is employed in:

  • Synthesis of Heterocycles : It is used to synthesize various heterocyclic compounds that have diverse biological activities.
  • Polymer Production : The compound is utilized in the development of novel polymers with specific mechanical and thermal properties.

Biological Research

The biological applications of this compound are extensive. It is primarily investigated for its potential therapeutic effects:

  • Anticancer Activity : Several studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study assessed the apoptotic activity of different azetidin derivatives on melanoma cells (B16F10), revealing high selectivity and efficacy:
    CompoundCell LineApoptotic Activity (%)
    PodophyllotoxinB16F10100%
    Compound 6B16F10100%
    Compound 8B16F1088%
    Compound 14B16F1093%
    Untreated ControlB16F100%
  • Antimicrobial Properties : Research indicates that related compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways, making them potential candidates for antibiotic development.

Pharmaceutical Development

This compound plays a vital role in drug discovery and development:

  • Neurological Disorders : The compound is explored for its ability to interact with specific receptors in the brain, making it a candidate for drugs targeting neurological conditions.
  • Enzyme Inhibition Studies : It is utilized to study enzyme interactions, aiding in the understanding of biochemical pathways and the development of new therapeutic strategies.

Material Science

In material science, this compound is investigated for creating advanced materials:

  • Novel Polymers : Researchers are exploring its application in synthesizing polymers with tailored properties for various industrial applications.

Cytotoxicity in Melanoma Cells

A study focusing on azetidin derivatives revealed their capacity to induce apoptosis in melanoma cells through mechanisms involving gene overexpression related to apoptosis and cytoskeletal regulation.

Synthesis and Evaluation

Recent investigations into new azetidine derivatives highlighted their potential as intermediates for creating more complex molecules with targeted biological activities. The synthesis involved aza-Michael addition reactions that yielded compounds with promising bioactivity.

Comparison with Similar Compounds

Example: 2-(Aziridin-1-yl)ethanamine (CAS: 4025-37-0)

  • Structure : Three-membered aziridine ring with an ethanamine side chain.
  • Molecular Formula : C₄H₁₀N₂ (same as this compound).
  • Key Differences :
    • Ring Strain : Aziridines exhibit higher ring strain than azetidines, leading to greater reactivity in ring-opening reactions (e.g., nucleophilic attack) .
    • Stability : Azetidines are more thermally stable due to reduced strain.
    • Applications : Aziridines are used in polymer chemistry and as alkylating agents, but their instability limits pharmaceutical use compared to azetidines .

Azetidine Derivatives with Functional Groups

Example: 3-Amino-1,4-diaryl-2-azetidinones

  • Structure: Azetidin-2-one (β-lactam) core with 3-amino and aryl substituents.
  • Key Differences :
    • Functional Groups : The ketone group at position 2 enables hydrogen bonding, enhancing interactions with biological targets (e.g., enzymes) .
    • Synthesis : Prepared via Staudinger cycloaddition between imines and ketene precursors, with stereochemistry controlled by reaction conditions .
    • Biological Activity : These derivatives show improved antitumor activity compared to this compound, attributed to aryl groups enabling selective targeting .

Example: Azetidin-3-ylmethanol Hydrochloride (CAS: 928038-44-2)

  • Structure : Hydroxyl group at the 3-position of the azetidine ring.
  • Key Differences :
    • Solubility : High solubility in water (38.9 mg/mL) and organic solvents due to polar hydroxyl and amine groups .
    • Applications : Used as a building block in drug synthesis, leveraging its dual functional groups for further derivatization .

Larger Ring Analogues

Example: 2-(1-Azepanyl)ethanamine

  • Structure : Seven-membered azepane ring with ethanamine.
  • Key Differences :
    • Conformational Flexibility : Azepanes have reduced ring strain and greater flexibility, influencing pharmacokinetic properties like bioavailability .
    • Synthetic Complexity : Larger rings often require multi-step syntheses, unlike simpler azetidines .

Structural and Functional Data Table

Compound CAS Number Molecular Formula Ring Size Key Functional Groups Notable Properties
This compound 103550-76-1 C₄H₁₀N₂ 4 Primary amine High rigidity, moderate solubility
2-(Aziridin-1-yl)ethanamine 4025-37-0 C₄H₁₀N₂ 3 Aziridine, amine High reactivity, unstable
3-Amino-1,4-diaryl-2-azetidinone N/A Varies 4 β-lactam, aryl groups Antitumor activity, stereoselective synthesis
Azetidin-3-ylmethanol HCl 928038-44-2 C₄H₁₀ClNO 4 Hydroxyl, amine High solubility, drug intermediate

Biological Activity

Azetidin-2-ylmethanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets:

  • Inhibition of Tubulin : Compounds with azetidin-2-one structures, closely related to this compound, have been shown to act as cytotoxic agents by inhibiting tubulin at the colchicine binding site. This mechanism disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Apoptosis Induction : Studies have demonstrated that azetidin-2-one derivatives induce apoptosis in specific cancer cell lines through caspase activation. For instance, compounds derived from azetidin-2-one have shown significant apoptotic activity in B16F10 melanoma cells .
  • Modulation of Cellular Pathways : The compound may influence various intracellular signaling pathways, potentially affecting cell proliferation and survival .

Anticancer Properties

This compound and its derivatives have been evaluated for their anticancer properties. A notable study assessed 16 azetidin-2-one derivatives for their cytotoxicity against different cancer cell lines, revealing that certain compounds exhibited high selectivity and efficacy:

CompoundCell LineApoptotic Activity (%)
PodophyllotoxinB16F10100%
Compound 6B16F10100%
Compound 8B16F1088%
Compound 14B16F1093%
Untreated ControlB16F100%

Compound 6 demonstrated the highest selectivity towards neoplastic cells, indicating its potential as a lead compound for further development .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Related compounds have shown promise in inhibiting bacterial growth, making them candidates for antibiotic development. Their mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

  • Cytotoxicity in Melanoma Cells : A study on the effects of azetidin-2-one derivatives revealed that these compounds could significantly reduce cell viability in melanoma cells (B16F10) through apoptosis induction. The mechanism involved the overexpression of genes related to apoptosis and cytoskeletal regulation .
  • Synthesis and Evaluation : A recent investigation into new azetidine derivatives highlighted their potential as building blocks for more complex molecules with targeted biological activities. The synthesis involved aza-Michael addition reactions that yielded compounds with promising bioactivity .

Pharmacokinetics and Therapeutic Applications

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining the bioavailability and efficacy of the compound:

  • Absorption : The unique structure may enhance permeability across cellular membranes.
  • Metabolism : Investigations into metabolic pathways indicate that intermediates could serve as signaling molecules affecting cellular responses.

Q & A

Q. What are the primary synthetic routes for Azetidin-2-ylmethanamine, and how do their yields compare?

this compound (CAS 103550-76-1) is synthesized via two main routes:

  • Route 1 : Deprotection of 1-benzyl-2-azetidinylmethanamine, yielding ~52% .
  • Route 2 : Reduction of azetidine-2-carboxamide, yielding ~30% . Methodological considerations include optimizing reaction conditions (e.g., catalyst choice, solvent purity) and purification steps (e.g., chromatography or recrystallization). Lower yields in Route 2 may stem from side reactions during reduction; verifying intermediate stability via NMR or LC-MS is critical.

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy for structural confirmation (e.g., distinguishing azetidine ring protons at δ 2.5–3.5 ppm).
  • Mass spectrometry (EI or ESI) to confirm molecular weight (86.14 g/mol) and fragmentation patterns.
  • HPLC or GC for purity assessment, particularly to detect residual solvents (e.g., THF or benzyl derivatives) . Purity thresholds (>95%) should align with intended applications (e.g., biological assays vs. synthetic intermediates).

Q. What safety precautions are required when handling this compound?

While specific safety data for this compound are limited, analogous azetidine derivatives (e.g., Azetidine-3-carboxylic acid, HY-Y0530) require:

  • Use of PPE (gloves, goggles, lab coat) to prevent skin/eye contact.
  • Fume hoods for volatile intermediates.
  • Emergency protocols for spills (e.g., neutralization with dilute acid) . Refer to institutional chemical hygiene plans and SDS templates for aziridine analogs (e.g., 2-(aziridin-1-yl)ethanamine) for hazard mitigation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from impurities or polymorphic forms. To address this:

  • Reproduce experiments : Use standardized solvents (e.g., HPLC-grade) and controlled temperature.
  • Quantify solubility via gravimetric analysis or UV-Vis calibration curves.
  • Apply meta-analysis principles (e.g., Higgins’ statistic) to assess heterogeneity across studies and identify outlier datasets . Example: If solubility in water varies by >20% between studies, evaluate pH effects or hydrate formation .

Q. What computational strategies support the design of this compound derivatives for biological activity?

  • Molecular docking : Use software like AutoDock Vina to predict binding affinity to target receptors (e.g., GPCRs).
  • QSAR modeling : Corrogate substituent effects on bioactivity using descriptors like logP, TPSA, and H-bond donors .
  • Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests). Ensure force field parameters for the azetidine ring are optimized to prevent conformational bias .

Q. How should researchers validate synthetic protocols for this compound amid reproducibility challenges?

  • Stepwise validation : Replicate published procedures with independent reagents and equipment.
  • Control experiments : Test the impact of variables (e.g., reaction temperature, stirring rate) on yield and purity.
  • Cross-lab collaboration : Share intermediates for NMR comparison to confirm structural fidelity . Document deviations rigorously and report using FAIR data principles (e.g., depositing raw spectra in repositories like ChemRxiv) .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound toxicity studies?

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to derive EC₅₀ values.
  • Error analysis : Use bootstrap resampling to estimate confidence intervals for small sample sizes.
  • Outlier detection : Apply Grubbs’ test to exclude anomalous datapoints caused by experimental artifacts . Ensure compliance with ethical guidelines for toxicity studies, including blinding and randomization .

Methodological Guidelines

  • Experimental design : Align synthesis and characterization workflows with IUPAC guidelines and journal-specific standards (e.g., Beilstein Journal of Organic Chemistry’s requirements for compound reporting) .
  • Data interpretation : Address contradictions by integrating multi-technique validation (e.g., XRD for crystallinity, DSC for thermal stability) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-2-ylmethanamine
Reactant of Route 2
Azetidin-2-ylmethanamine

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